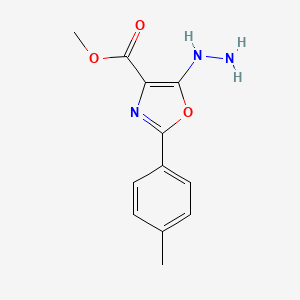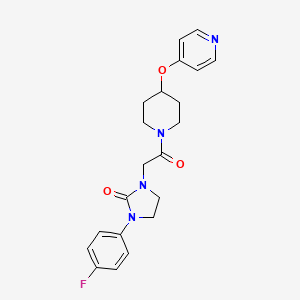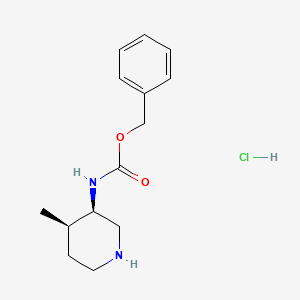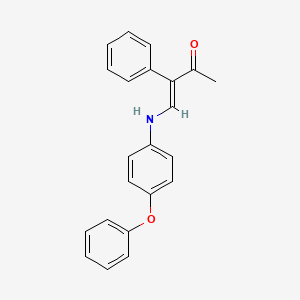![molecular formula C22H20N2O5 B2656380 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351630-77-7](/img/structure/B2656380.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide, also known as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide:
Anticancer Research
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide: has shown potential in anticancer research. Its structure allows it to interact with various cellular pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis. Studies have focused on its ability to target specific cancer cell lines, making it a promising candidate for further development in cancer therapeutics .
Antioxidant Properties
This compound has been investigated for its antioxidant properties. The presence of the benzodioxole and naphthalene moieties contributes to its ability to scavenge free radicals and reduce oxidative stress. This makes it a valuable compound in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Antimicrobial Activity
Research has explored the antimicrobial potential of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide . Its unique structure allows it to disrupt microbial cell membranes and inhibit the growth of various bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibition is a crucial mechanism in drug development, particularly for diseases where enzyme activity is dysregulatedN-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has shown potential in inhibiting enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders .
Neuroprotective Effects
Due to its antioxidant properties, this compound is also being researched for its neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application is being explored to develop new treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Applications
The anti-inflammatory potential of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is another area of interest. Its ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease. Research is ongoing to understand its mechanisms and efficacy in reducing inflammation .
Drug Delivery Systems
This compound is also being explored for its role in drug delivery systems. Its chemical structure allows it to be used as a carrier for other therapeutic agents, enhancing their stability and bioavailability. This application is particularly relevant in the development of targeted drug delivery systems, which aim to deliver drugs more efficiently to specific sites in the body .
Photodynamic Therapy
Lastly, N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has potential applications in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s structure makes it suitable for use as a photosensitizer in PDT, providing a non-invasive treatment option for certain types of cancer .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-18(17-7-3-5-15-4-1-2-6-16(15)17)12-24-22(27)21(26)23-11-14-8-9-19-20(10-14)29-13-28-19/h1-10,18,25H,11-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVASFZXOCXKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)
![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)

![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)
![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)



![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)